4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene
Overview
Description
“4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene” is a complex organic compound that contains a benzene ring substituted with bromo, fluoro, and t-butylaminomethyl groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, compounds with similar functional groups are often synthesized through nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions12.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis3.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing bromo and fluoro groups, and the electron-donating t-butylaminomethyl group. These groups could make the benzene ring more susceptible to electrophilic aromatic substitution reactions41.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a benzene ring could make it relatively stable and hydrophobic78.Scientific Research Applications
Another compound, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives (APD), was found to have herbicidal activity . These compounds were designed, synthesized, and tested for herbicidal activity in a greenhouse . The bioassay results showed that most of the target compounds possessed good herbicidal activity under pre-emergence conditions .
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tert-Butylamine : This is an organic chemical compound used as an intermediate in the preparation of the sulfenamides . It’s structurally similar to the compound you’re interested in.
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1-HETEROARYL-INDOLINE-4-CARBOXAMIDES : These compounds modulate the activity of GPR52 and are useful for the treatment or prevention of disorders related thereto . They might share some structural similarities with “4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene”.
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tert-Butylamine : This is an organic chemical compound used as an intermediate in the preparation of the sulfenamides . It’s structurally similar to the compound you’re interested in.
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1-HETEROARYL-INDOLINE-4-CARBOXAMIDES : These compounds modulate the activity of GPR52 and are useful for the treatment or prevention of disorders related thereto . They might share some structural similarities with “4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene”.
Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, brominated compounds can be hazardous and require careful handling910.
Future Directions
The future research directions would depend on the potential applications of this compound. Given its complex structure, it could be of interest in the development of new synthetic methods or as a building block for the synthesis of more complex molecules1112.
Please note that this is a general analysis based on the functional groups present in the compound and similar compounds. For a detailed and accurate analysis, specific studies on “4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene” would be needed.
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-6,14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWPFDRVNNGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588345 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(t-butylaminomethyl)-1-fluorobenzene | |
CAS RN |
926245-29-6 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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